1,2,4-Oxadiazole-3-carbothioamide
Description
Significance of Heterocyclic Compounds in Chemical and Biological Sciences
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent the most extensive and varied family of organic compounds. thieme-connect.comresearchgate.net The most common heteroatoms are nitrogen, oxygen, and sulfur. nih.gov These structures are fundamental to life, forming the core of essential biomolecules like DNA, RNA, hemoglobin, and chlorophyll. thieme-connect.comresearchgate.net Their wide distribution in nature is mirrored by their extensive use in science and industry, particularly in pharmaceuticals. organic-chemistry.org It is estimated that over 90% of new drugs contain a heterocyclic ring, highlighting their importance in medicinal chemistry. organic-chemistry.org The presence of heteroatoms imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. luxembourg-bio.com This makes them crucial scaffolds in the design of drugs with a vast range of therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. researchgate.netorganic-chemistry.org
Within the vast family of heterocycles, oxadiazoles (B1248032) have carved out a crucial niche as bioisosteres. Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov The 1,2,4-oxadiazole (B8745197) ring is frequently employed as a bioisosteric replacement for ester and amide functionalities. nih.govchim.it This substitution is particularly valuable because esters and amides are often susceptible to hydrolysis by metabolic enzymes, leading to poor stability and short half-lives in the body. nih.gov The 1,2,4-oxadiazole ring is chemically and thermally stable and resistant to such enzymatic degradation, thereby improving the metabolic stability of a drug candidate. chim.itresearchgate.net This allows the core structure to maintain its necessary interactions with biological targets while having a more favorable pharmacological profile. nih.gov
Five-membered heterocyclic rings, such as oxadiazoles, are among the most significant structural components in the design of new pharmaceuticals. organic-chemistry.orgresearchgate.net Their geometry and electronic properties make them ideal pharmacophores—the essential part of a molecule responsible for its biological activity. organic-chemistry.orgacs.org These rings can engage in various non-covalent interactions, such as hydrogen bonding, with enzymes and receptors, which is critical for biological function. nih.gov Their compact, planar structure can also act as a rigid linker to orient other functional groups in the correct spatial arrangement for optimal target binding. chim.it The versatility of five-membered heterocycles allows medicinal chemists to fine-tune properties like lipophilicity and solubility, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. organic-chemistry.orgnih.gov Consequently, these rings are found in a multitude of approved drugs targeting a wide array of diseases. nih.gov
Overview of Oxadiazole Isomers and Their Relative Stability in Research Contexts
Oxadiazole is an aromatic heterocyclic molecule with the chemical formula C₂H₂N₂O. It exists in four different isomeric forms, distinguished by the positions of the nitrogen and oxygen atoms in the five-membered ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). chim.itresearchgate.net However, not all isomers are equally stable or prevalent in research. The 1,2,3-isomer is known to be unstable, often existing only as a transient diazoketone tautomer. nih.gov
In research, the 1,2,4- and 1,3,4-oxadiazole isomers are the most frequently studied and utilized. researchgate.net Theoretical and experimental studies have shown differences in their stability and physicochemical properties. Computational studies based on Gibbs free energy and molecular hardness suggest that the 1,3,4-oxadiazole isomer is the most stable among the common isomers. nih.gov This greater stability is often attributed to its higher degree of aromaticity compared to the 1,2,4-isomer. nih.gov These differences in stability and electronic charge distribution between the isomers can lead to significant variations in properties like lipophilicity, metabolic stability, and aqueous solubility, with the 1,3,4-isomer often showing more favorable profiles in these areas. mdpi.com
| Isomer | Relative Stability | Key Research Characteristics |
| 1,3,4-Oxadiazole | Highest | Often favored for lower lipophilicity and higher metabolic stability. nih.govmdpi.com |
| 1,2,4-Oxadiazole | Moderate | Widely used bioisostere for esters/amides; extensive use in medicinal chemistry. nih.govnih.gov |
| 1,2,5-Oxadiazole | Lower | Less common in drug discovery compared to 1,2,4- and 1,3,4-isomers. nih.gov |
| 1,2,3-Oxadiazole | Unstable | Rarely used due to instability (exists as diazoketone tautomer). nih.gov |
Despite the generally higher stability of the 1,3,4-isomer, the 1,2,4-oxadiazole scaffold is a cornerstone of modern medicinal chemistry. acs.org Its derivatives have been investigated and developed for an exceptionally broad spectrum of biological activities. chim.it The unique arrangement of its heteroatoms allows for specific interactions with a wide variety of biological targets. Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant potential in numerous therapeutic areas. researchgate.net
This wide-ranging bioactivity has made the 1,2,4-oxadiazole ring a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. nih.govacs.org
| Therapeutic Area | Reported Activity of 1,2,4-Oxadiazole Derivatives |
| Oncology | Anticancer activity against various cell lines. researchgate.netsigmaaldrich.com |
| Infectious Diseases | Antibacterial, antifungal, antiviral, and antiparasitic properties. nih.govresearchgate.net |
| Inflammation | Anti-inflammatory and analgesic effects. |
| Central Nervous System | Agonists for muscarinic receptors (potential for Alzheimer's treatment), antidepressant activity. researchgate.net |
Scope and Academic Relevance of 1,2,4-Oxadiazole-3-carbothioamide Research
The specific compound, this compound, is identified by its unique structure featuring a carbothioamide group (a thioamide) at the 3-position of the 1,2,4-oxadiazole ring. acs.org Chemical databases confirm its molecular formula as C₃H₃N₃OS and its CAS number as 39512-80-6. acs.org
Currently, there is a notable absence of published academic studies focusing specifically on the synthesis, biological activity, or direct applications of this compound. It is commercially available as a chemical for early-stage discovery research, suggesting its primary role is not as an end-product but as a chemical building block.
The academic relevance of this compound lies in its potential as a synthetic intermediate for the creation of more complex molecules. The thioamide functional group is synthetically versatile and can be used in various chemical reactions. For instance, thioamides are known precursors for the synthesis of other heterocyclic rings, such as thiadiazoles. mdpi.com Therefore, this compound could serve as a starting material in multi-step syntheses, allowing researchers to build larger molecules that incorporate the valuable 1,2,4-oxadiazole scaffold. Its utility lies in providing a reactive handle (the thioamide) attached to a metabolically stable core (the oxadiazole), enabling the exploration of new chemical space in the search for novel drug candidates with the diverse biological activities characteristic of the 1,2,4-oxadiazole class.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-2(8)3-5-1-7-6-3/h1H,(H2,4,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQHJTHMNXYPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389212 | |
| Record name | 1,2,4-oxadiazole-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-80-6 | |
| Record name | 1,2,4-oxadiazole-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,4 Oxadiazole 3 Carbothioamide and Its Derivatives
Classical and Contemporary Synthetic Routes to 1,2,4-Oxadiazoles
The synthesis of the 1,2,4-oxadiazole (B8745197) ring system has been a subject of extensive research, leading to the development of several reliable methods. These can be broadly categorized into cyclization reactions of open-chain precursors and cycloaddition reactions.
Synthesis via Cyclization of Amidoximes and Acylating Agents
The most widely employed method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives. chim.it This approach, often referred to as a [4+1] cycloaddition, involves the four atoms of the amidoxime and one carbon atom from the acylating agent. chim.it The initial step is the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which can sometimes be isolated. chim.it Subsequent intramolecular cyclization and dehydration yield the desired 1,2,4-oxadiazole. nih.gov
A variety of activating agents and conditions have been developed to facilitate this transformation. Common coupling reagents for activating carboxylic acids in situ include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI). chim.it The reactions can be performed under various conditions, from room temperature to elevated temperatures, and in different solvents. chim.it One-pot procedures starting from nitriles, hydroxylamine (B1172632), and carboxylic acids have also been reported, often employing activating agents like the Vilsmeier reagent. researchgate.net
Modern variations of this classical route include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov Additionally, the use of superbase media like NaOH/DMSO has enabled the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.gov Catalysts such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have proven effective for the cyclization of O-acylamidoximes at ambient temperatures. mdpi.com
A summary of various conditions for the synthesis of 1,2,4-oxadiazoles from amidoximes is presented below:
| Acylating Agent | Coupling Reagent/Catalyst | Conditions | Yield | Reference |
| Acyl Chlorides | Pyridine (B92270) or TBAF | - | Improved efficacy | nih.gov |
| Carboxylic Acids | DCC, EDC, or CDI | Various (RT to high temp) | - | chim.it |
| Carboxylic Acid Esters | NaOH/DMSO | Room Temperature, 4-24h | 11-90% | nih.gov |
| Carboxylic Acids | Vilsmeier Reagent/TEA | CH₂Cl₂, Room Temperature, 3h | Good to Excellent | nih.gov |
| Dicarboxylic Acid Anhydrides | MOH/DMSO | - | - | mdpi.com |
| Nitriles/Hydroxylamine/Meldrum's Acids | Microwave Irradiation | Solvent-free | Good to Excellent | organic-chemistry.org |
Cycloaddition Reactions in 1,2,4-Oxadiazole Formation
An alternative major pathway to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov This [3+2] cycloaddition reaction involves the three atoms of the nitrile oxide and the two atoms of the nitrile triple bond. chim.it While the accessibility of starting materials is a key advantage, this method can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov However, the use of catalysts, such as platinum(IV) complexes, can promote the reaction under mild conditions. nih.gov
Recent advancements in this area include the use of photoredox catalysis. For instance, the [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation in the presence of an organic dye photoredox catalyst has been shown to produce 2,3,5-trisubstituted-1,2,4-oxadiazoles, offering a "green chemistry" approach. nih.gov
Oxidative Cyclization Pathways
Oxidative cyclization represents a newer approach to 1,2,4-oxadiazole synthesis, often proceeding at room temperature. nih.gov These methods typically involve the formation of the heterocyclic ring through the oxidative coupling of N–H and O–H or C–H bonds. nih.gov
One such method involves the copper-catalyzed cascade reaction of amidines and methylarenes under mild conditions to afford 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov Another example is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes, which tolerates a range of functional groups. thieme-connect.de Electrochemical methods have also been developed, where the anodic oxidation of N-benzyl amidoximes generates an iminoxy radical that undergoes intramolecular cyclization. rsc.org
Hydrazinecarbothioamide and its derivatives are versatile building blocks in heterocyclic synthesis. While the direct synthesis of 1,2,4-oxadiazole-3-carbothioamide from a hydrazinecarbothioamide intermediate is not the most common route, related structures can be accessed. For instance, thiosemicarbazides, which are structurally related to hydrazinecarbothioamides, can undergo cyclodesulfurization in the presence of coupling reagents like TBTU to form 2,5-disubstituted 1,3,4-oxadiazoles. luxembourg-bio.com The reaction of N-phenyl-hydrazine-carbothioamide with phenyl isocyanide can lead to the formation of 1,2,4-triazoline-5-thione derivatives, highlighting the reactivity of the hydrazinecarbothioamide scaffold. umich.edu
Molecular iodine has emerged as a practical and transition-metal-free reagent for mediating oxidative cyclization reactions. organic-chemistry.orgnih.gov For the synthesis of the related 1,3,4-oxadiazole (B1194373) ring system, iodine-mediated oxidative cyclization of acylhydrazones is a well-established method. organic-chemistry.orgacs.org This process typically involves the condensation of aldehydes and hydrazides to form an acylhydrazone, which then undergoes cyclization in the presence of iodine and a base like potassium carbonate. organic-chemistry.org A proposed mechanism involves the formation of an iodide intermediate followed by an SN2'-type cyclization to form the C-O bond. organic-chemistry.org
This iodine-mediated strategy has also been applied to the synthesis of 3-amino-1,2,4-oxadiazoles. For example, the iodobenzene (B50100) diacetate (IBD)-mediated oxidative cyclization of N-acylguanidines provides an efficient route to these compounds at ambient temperature. nih.gov The proposed mechanism involves the formation of an N-iodinated intermediate. mdpi.com
Targeted Synthesis of this compound Structures
The direct synthesis of this compound is less commonly documented than that of its 1,3,4-oxadiazole isomer. However, the principles outlined above can be applied. A plausible synthetic route would involve the reaction of a suitable amidoxime precursor with a reagent that can introduce the carbothioamide functionality.
For instance, one could envision the reaction of an amidoxime with a thiocarbamoylating agent. Alternatively, a pre-formed 1,2,4-oxadiazole with a suitable leaving group at the 3-position could undergo nucleophilic substitution with a source of the thioamide group.
Strategies for Incorporating the Carbothioamide Moiety
The direct incorporation of a carbothioamide group at the 3-position of the 1,2,4-oxadiazole ring presents a unique synthetic challenge. While direct methods for the synthesis of this compound are not extensively detailed in the provided search results, the synthesis of analogous 1,3,4-oxadiazole-2-carbothioamides offers valuable insights. One such strategy involves the reaction of hydrazides with isothiocyanates to form N-substituted hydrazinecarbothioamide intermediates, which can then be cyclized. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been achieved from carbothioamide precursors. researchgate.net This suggests that a similar approach, starting with an appropriate amidoxime derivative, could potentially be adapted for the synthesis of this compound.
Another plausible strategy involves the conversion of a pre-formed 1,2,4-oxadiazole-3-carbonitrile. The cyano group can be treated with hydrogen sulfide (B99878) or other thio-transfer reagents to yield the corresponding primary thioamide. This method is a common way to introduce the carbothioamide functionality onto various heterocyclic cores.
Furthermore, the synthesis of 2-amino-substituted 1,3,4-oxadiazoles has been achieved through iodine-mediated oxidative condensation of aldehydes and semicarbazide. jchemrev.com This highlights the use of oxidative cyclization strategies, which could potentially be explored for the synthesis of carbothioamide-substituted oxadiazoles (B1248032).
Multi-step Synthetic Sequences for Functionalized Derivatives
The synthesis of functionalized 1,2,4-oxadiazole derivatives often involves multi-step sequences that allow for the introduction of various substituents onto the heterocyclic core. A general and versatile method involves a three-step, one-pot procedure starting from nitriles and carboxylic acids. acs.org This sequence includes:
In-situ generation of an amidoxime from a nitrile. acs.org
Condensation of the amidoxime with a carboxylic acid to form an O-acylamidoxime intermediate. acs.org
Cyclodehydration of the O-acylamidoxime to yield the 3,5-disubstituted 1,2,4-oxadiazole. acs.org
This approach has been successfully adapted for parallel synthesis, enabling the rapid generation of a library of derivatives. acs.org For example, the reaction of thiophene-2-amidoxime with 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid in the presence of EDC and HOAt, followed by cyclodehydration with TEA, yields the corresponding functionalized 1,2,4-oxadiazole. acs.org
Another multi-step approach involves the initial synthesis of amidoxime derivatives, which are then reacted with acylating agents. For instance, amidoxime derivatives have been synthesized over two steps by refluxing the corresponding nitrile with hydroxylamine hydrochloride and sodium carbonate in methanol. frontiersin.org These amidoximes can then be reacted with reagents like chloroacetyl chloride to form benzimidamide intermediates, which are subsequently cyclized to 5-(chloromethyl)-1,2,4-oxadiazoles by refluxing in toluene. frontiersin.org These chlorinated derivatives serve as versatile intermediates for further functionalization. frontiersin.org
The synthesis of 1,3,4-oxadiazole derivatives has also been achieved through multi-step sequences, which can provide conceptual parallels. For example, a key intermediate, methyl-5-benzyl-1,3,4-oxadiazole-2-carboxylate, was synthesized through a three-step sequence of esterification, hydrazinolysis, and cyclization starting from phenylacetic acid. acs.org This intermediate was then reacted with various substituted phenylhydrazines to produce a library of functionalized 1,3,4-oxadiazole-2-carbohydrazides. acs.org Similarly, 1,3,4-oxadiazole and 1,2,4-triazole (B32235) precursors have been synthesized from hydrazides through dithiocarbazate intermediates. nih.gov
Reaction Conditions and Catalysis in 1,2,4-Oxadiazole Synthesis
The conditions and catalysts employed in the synthesis of 1,2,4-oxadiazoles play a critical role in determining the efficiency, yield, and purity of the final products.
Solvent Effects and Temperature Optimization
The choice of solvent and reaction temperature are crucial parameters in the synthesis of 1,2,4-oxadiazoles. Room temperature synthesis has been a significant area of development, offering milder reaction conditions. dntb.gov.uanih.gov Aprotic solvents are generally favored for the cyclodehydration step. nih.gov Excellent yields (88–95%) of 1,2,4-oxadiazoles have been reported in solvents such as DMF, THF, DCM, MeCN, and acetone. nih.gov Conversely, solvents like toluene, ethyl acetate, water, methanol, and ethanol (B145695) have been found to be unsuitable for certain cyclization reactions. nih.gov
The MOH/DMSO (M = Na, K) system has proven to be an essential medium for the synthesis of 1,2,4-oxadiazoles, particularly those containing nitro-groups. mdpi.com The condensation of esters and amidoximes to form 1,2,4-oxadiazoles can be effectively carried out at room temperature in a MOH/DMSO medium (where M can be Li, Na, or K), with NaOH being identified as the most suitable base for this transformation. researchgate.net The reaction time in this system typically ranges from 4 to 16 hours, depending on the structure of the reactants. researchgate.net
For multi-step syntheses, temperature control at each stage is important. For instance, in a one-pot parallel synthesis, the acylation of amidoximes can be carried out at room temperature for 24 hours to ensure complete formation of the O-acylamidoxime intermediate, while the subsequent cyclodehydration step is performed at 100 °C. acs.org The use of microreactors has also been explored for the rapid multi-step synthesis of 1,2,4-oxadiazoles, allowing for precise temperature control in a continuous flow system. nih.gov
Table 1: Solvent Effects on the Cyclodehydration to 1,2,4-Oxadiazoles nih.gov
| Solvent | Isolated Yield (%) |
| DMF | Excellent (88-95) |
| THF | Excellent (88-95) |
| DCM | Excellent (88-95) |
| MeCN | Excellent (88-95) |
| Acetone | Excellent (88-95) |
| i-PrOH | Excellent (88-95) |
| t-BuOH | Excellent (88-95) |
| Toluene | Trace |
| Ethyl Acetate | 30 |
| Water | Trace |
| MeOH | 0 |
| EtOH | 19 |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,2,4-oxadiazole-3-carbothioamide, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its unique structure.
Proton NMR (¹H-NMR) spectroscopy of this compound reveals characteristic signals that correspond to the protons within the molecule. The spectrum is expected to show a distinct signal for the single proton attached to the C5 carbon of the oxadiazole ring. This proton typically appears as a singlet in the downfield region of the spectrum, a consequence of the deshielding effect of the heterocyclic ring system.
Additionally, the protons of the thioamide (-CSNH₂) group will also produce signals in the ¹H-NMR spectrum. These protons are often observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The exact chemical shift of these N-H protons can be influenced by factors such as solvent and concentration.
While specific spectral data for the parent this compound is not widely published, analysis of related substituted 1,2,4-oxadiazole (B8745197) structures provides insight into the expected chemical shifts. For instance, in various 3,5-disubstituted 1,2,4-oxadiazoles, the proton at the C5 position is consistently observed at a downfield chemical shift. nih.govmdpi.com
Table 1: Representative ¹H-NMR Data for Substituted 1,2,4-Oxadiazole Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | CD₃OD | Naphthalen-H | 8.60 | s |
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | CD₃OD | Naphthalen-H | 8.09 | dd |
Note: This table provides examples from related structures to illustrate typical chemical shift ranges.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides crucial information about the carbon framework of this compound. The spectrum will display distinct signals for each of the three carbon atoms in the molecule. The two carbons of the 1,2,4-oxadiazole ring, C3 and C5, are expected to resonate at significantly different chemical shifts. researchgate.net
Typically, the C3 carbon, being adjacent to two nitrogen atoms and bonded to the carbothioamide group, will appear at a certain downfield position. The C5 carbon, bonded to an oxygen and a nitrogen atom, will also be in the downfield region but with a distinct chemical shift from C3. researchgate.net The carbon of the thioamide group (C=S) will also have a characteristic chemical shift, often found at a very downfield position due to the deshielding effect of the sulfur and nitrogen atoms.
Studies on various 1,2,4-oxadiazole derivatives have established the characteristic chemical shift ranges for the ring carbons. For example, in a series of 3,5-disubstituted 1,2,4-oxadiazoles, the C3 and C5 signals were observed in the range of δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively. researchgate.net
Table 2: Representative ¹³C-NMR Data for Substituted 1,2,4-Oxadiazole Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 3,5-Diphenylchlorinated-1,2,4-oxadiazoles | CDCl₃ | C-3 | 167.2-168.7 |
| 3,5-Diphenylchlorinated-1,2,4-oxadiazoles | CDCl₃ | C-5 | 173.9-176.1 |
Note: This table provides examples from related structures to illustrate typical chemical shift ranges.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
The N-H stretching vibrations of the thioamide group are anticipated to appear as one or two bands in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the oxadiazole ring will likely be observed in the 1600-1685 cm⁻¹ region. The C=S stretching vibration of the thioamide group is typically found in the range of 1050-1250 cm⁻¹, although its intensity can be variable. Furthermore, the C-O-C stretching of the oxadiazole ring is expected to produce a strong band in the fingerprint region.
Published IR data for related 1,3,4-oxadiazole (B1194373) structures show characteristic absorptions for N-H, C=O, and C=N/C=C bonds, which can be used as a reference for interpreting the spectrum of this compound. researchgate.netmdpi.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Thioamide) | 3100-3400 |
| C-H Stretch (Oxadiazole) | ~3000-3100 |
| C=N Stretch (Oxadiazole) | 1600-1685 |
| C=S Stretch (Thioamide) | 1050-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 129.14 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 129.14 g/mol | PubChem nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* and n→π* transitions.
The heterocyclic 1,2,4-oxadiazole ring system, being aromatic in nature, will contribute to the UV absorption. The presence of the carbothioamide group, which contains a chromophore (C=S), will also influence the spectrum. The conjugation between the oxadiazole ring and the thioamide group will likely result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. While specific UV-Vis data for this compound is limited, studies on related oxadiazole derivatives can provide an indication of the expected absorption regions. mdpi.com
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound (C₃H₃N₃OS), the theoretical elemental composition can be calculated. sigmaaldrich.com Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the empirical formula and assess the purity of the synthesized compound. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 3 | 36.03 | 27.91% |
| Hydrogen | H | 1.01 | 3 | 3.03 | 2.35% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 32.55% |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.38% |
| Sulfur | S | 32.07 | 1 | 32.07 | 24.81% |
| Total | | | | 129.16 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of the scientific literature and crystallographic databases did not yield any specific studies that have determined the solid-state structure of this compound using single-crystal X-ray diffraction. While the application of this compound in areas such as corrosion inhibition has been investigated, these studies have primarily relied on theoretical calculations, such as Density Functional Theory (DFT), to model its structural and electronic properties. researchgate.netresearchgate.net
X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. A typical crystallographic study would provide detailed information on the following parameters for this compound:
Crystal System and Space Group: This describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Bond Lengths, Bond Angles, and Torsion Angles: These parameters would precisely define the molecular geometry of the 1,2,4-oxadiazole ring and the attached carbothioamide group.
Intermolecular Interactions: Crucially, X-ray crystallography would reveal the nature and geometry of non-covalent interactions, such as hydrogen bonding (e.g., between the amide protons and the nitrogen or sulfur atoms of neighboring molecules) and π-π stacking interactions involving the oxadiazole rings. These interactions are fundamental to understanding the packing of the molecules in the solid state and can influence the compound's physical properties.
Without experimental crystallographic data, a detailed and accurate description of the solid-state structure of this compound remains speculative. The generation of interactive data tables for crystallographic parameters is therefore not possible at this time. Future research involving the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to provide these critical structural insights.
Mechanistic Investigations of 1,2,4 Oxadiazole 3 Carbothioamide Reactivity
Reaction Mechanism Elucidation in Cyclization Processes
The formation of the 1,2,4-oxadiazole (B8745197) ring is a key step in the synthesis of 1,2,4-oxadiazole-3-carbothioamide. Understanding the mechanism of this cyclization is crucial for controlling the reaction and improving yields. The most common methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involve the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov
The synthesis of 1,2,4-oxadiazoles from amidoximes and acylating agents is a well-established method. researchgate.net This reaction is believed to proceed through the formation of an O-acylamidoxime intermediate. This intermediate can sometimes be isolated but often undergoes spontaneous cyclization, especially at elevated temperatures, to form the 1,2,4-oxadiazole ring. researchgate.net For the synthesis of this compound, a plausible pathway would involve the reaction of a suitable amidoxime (B1450833) with a derivative of thiocarbamic acid.
Another significant route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govorganic-chemistry.org This method can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize. nih.gov However, the use of catalysts can promote the desired cycloaddition. nih.gov
In some modern synthetic approaches, oxidative cyclization methods have been developed. These can involve the copper-catalyzed cascade reaction of amidines and methylarenes or the NBS-promoted oxidative cyclization of N-acyl amidines. mdpi.com These reactions proceed through proposed intermediates such as N-brominated species which then undergo dehydrobromination to form the heterocyclic ring. mdpi.com
A general representation of a key intermediate in the common amidoxime pathway is shown below:
| Intermediate | Structure | Description |
| O-acylamidoxime | ![]() | An essential intermediate formed from the reaction of an amidoxime with an acylating agent. It undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. |
Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering valuable insights into reaction mechanisms. Research on the formation of 1,2,4-oxadiazoles has included kinetic investigations of the cyclization of O-acylamidoximes. researchgate.net These studies have examined the effect of solvents and temperature on the reaction rate. For instance, the cyclization of O-acylamidoximes has been studied in solvents like diphenyl ether at temperatures ranging from 100–145°C. researchgate.net The rate of this dehydration and cyclization process is influenced by the nature of the substituents on the starting materials. researchgate.net Such studies are critical for optimizing reaction conditions to maximize the yield of the desired 1,2,4-oxadiazole product and minimize side reactions.
Theoretical and Computational Chemistry for Mechanistic Insights
Theoretical and computational chemistry are powerful tools for investigating reaction mechanisms at a molecular level. These methods can be used to calculate the structures and energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly useful for investigating reaction mechanisms, predicting molecular properties, and understanding chemical reactivity. In the context of 1,2,4-oxadiazole derivatives, DFT calculations have been employed to study their stability, reactivity, and potential as anticancer agents. frontiersin.org For this compound, DFT could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Reaction Energetics: Compute the energy changes that occur during a reaction, including activation energies and reaction enthalpies. This helps to identify the most likely reaction pathway.
Analyze Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of these orbitals can indicate where a molecule is likely to react.
Predict Spectroscopic Properties: DFT can be used to calculate properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the identification and characterization of the compound.
A hypothetical table of DFT-calculated parameters for this compound could look like this:
| Parameter | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. Molecular Mechanics (MM) and semi-empirical methods offer a faster alternative for exploring the potential energy surface of a molecule. mpg.demdpi.comscispace.com
Molecular Mechanics (MM): This method uses a classical mechanics-based force field to calculate the potential energy of a molecule as a function of its geometry. It is particularly well-suited for performing conformational analysis to identify the most stable conformers of a molecule. scispace.com
Semi-Empirical Methods: These methods are based on quantum mechanics but include some empirical parameters to simplify the calculations. mpg.de They are faster than ab initio methods like DFT and can be used for larger molecules or to perform initial explorations of a reaction pathway before employing more rigorous methods.
For this compound, these methods would be valuable for identifying low-energy conformations that could be relevant to its biological activity or reactivity.
Bond Dissociation Enthalpy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond. nih.gov It is a measure of the strength of that bond and can provide insights into the reactivity of a molecule, particularly in radical reactions. Computational methods, especially DFT, are frequently used to predict BDEs. nih.govresearchgate.net
For this compound, the analysis of BDEs for various bonds within the molecule could reveal which bonds are most likely to break under certain conditions. For example, the BDEs of the C-S bond in the carbothioamide group and the N-O bond within the oxadiazole ring would be of particular interest. This information is crucial for understanding the compound's stability and potential degradation pathways.
An illustrative table of calculated BDEs for key bonds in this compound might be:
| Bond | Calculated BDE (kcal/mol) |
| C-S (thioamide) | 75 |
| C-N (thioamide) | 90 |
| N-O (oxadiazole) | 50 |
| C-C (ring-substituent) | 105 |
Reactivity Profiling and Transformation Studies of the Carbothioamide Moiety
The carbothioamide group attached to the C3 position of the 1,2,4-oxadiazole ring is a versatile functional group that significantly influences the molecule's chemical behavior. Its reactivity is characterized by the potential for tautomerism and a variety of derivatization reactions at both the sulfur and nitrogen atoms.
The this compound can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is a common phenomenon in heterocyclic compounds containing a thioamide group.
The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form , also known as the mercapto form, features a carbon-sulfur single bond (C-S) and a protonated nitrogen within the thioamide moiety, resulting in a sulfhydryl group (-SH). The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the heterocyclic ring.
While specific experimental studies on the tautomerism of this compound are not extensively documented in the literature, analogous studies on other heterocyclic thiones, such as 1,2,4-triazole-3-thiones, provide valuable insights. encyclopedia.pubacs.org Spectroscopic techniques are pivotal in elucidating the predominant tautomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to distinguish between the thione and thiol forms. The chemical shift of the proton attached to the nitrogen in the thioamide group and the carbon of the C=S or C-S bond would be indicative of the dominant tautomer.
Infrared (IR) Spectroscopy: The IR spectrum of the thione form would exhibit a characteristic absorption band for the C=S stretching vibration, while the thiol form would show a band for the S-H stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions (n→π* and π→π*) associated with the chromophoric thioamide group differ between the two tautomers, leading to distinct absorption maxima in their UV-Vis spectra. encyclopedia.pub
Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the relative stabilities of the thione and thiol tautomers in the gas phase and in different solvents, providing theoretical support for experimental observations. acs.org
Based on studies of similar heterocyclic systems, it is generally observed that the thione form is the more stable tautomer in both the solid state and in solution. acs.org
Table 1: Thione-Thiol Tautomers of this compound
| Tautomeric Form | Chemical Structure | Key Features |
| Thione Form | ![]() | Contains a C=S double bond. |
| Thiol Form | ![]() | Contains a C-S single bond and an S-H group. |
The carbothioamide moiety of this compound serves as a reactive handle for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily target the nucleophilic sulfur atom and the nitrogen atom of the thioamide group.
S-Alkylation: The sulfur atom of the thiol tautomer is highly nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, in the presence of a base. This reaction leads to the formation of 3-(S-alkyl-thioimidoyl)-1,2,4-oxadiazole derivatives.
N-Acylation: The nitrogen atom of the carbothioamide can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds after the protection of the more nucleophilic sulfur atom.
Cyclization Reactions: The carbothioamide group is a valuable precursor for the construction of other heterocyclic rings. These reactions often involve the reaction of both the sulfur and nitrogen atoms with a bifunctional electrophile.
Synthesis of Thiazole (B1198619) Derivatives: Reaction with α-haloketones is a common method for the synthesis of thiazole rings fused or appended to the parent heterocycle. The reaction proceeds via initial S-alkylation followed by intramolecular cyclization and dehydration. nih.govresearchgate.net
Synthesis of Triazole Derivatives: The carbothioamide can be converted into a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization to form a triazole ring. nih.govmdpi.com For instance, reaction with a hydrazine (B178648) derivative followed by cyclization can lead to the formation of a 1,2,4-triazole (B32235) moiety.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | General Product Structure |
| S-Alkylation | Alkyl halide, Base | ![]() |
| N-Acylation | Acyl chloride, Base (after S-protection) | ![]() |
| Thiazole Formation | α-Haloketone, Base | ![]() |
| Triazole Formation | Hydrazine derivative, Cyclizing agent | ![]() |
These derivatization strategies are instrumental in modifying the physicochemical properties and exploring the structure-activity relationships of 1,2,4-oxadiazole-based compounds for various applications.
Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole 3 Carbothioamide Derivatives
Design Principles for Modulating Biological Activity
The design of potent 1,2,4-oxadiazole (B8745197) derivatives hinges on strategic modifications to the core structure and its substituents. The inherent properties of the 1,2,4-oxadiazole ring, such as its ability to act as a bioisosteric replacement for amide and ester groups, provide a foundation for rational drug design. researchgate.netnih.govbeilstein-journals.org
The biological activity of 1,2,4-oxadiazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and any appended moieties.
Substituent Effects: SAR studies on benzamide (B126) derivatives featuring a pyrazole-linked 1,2,4-oxadiazole have elucidated the impact of substituents on fungicidal activity. For instance, in the case of fungicidal activity against Pyricularia oryzae, substituents on an aniline (B41778) ring at the meta position were generally found to be beneficial for improving activity. nih.gov Specifically, when the substituents on the benzene (B151609) ring were 4-F and 3-Cl-2-CH₃, the inhibitory activities were superior to others. nih.gov In studies of 1,2,4-oxadiazole antibiotics targeting Gram-positive bacteria like Staphylococcus aureus, variations in the C and D rings of the molecular scaffold led to the identification of 17 active compounds out of 59 derivatives synthesized, highlighting the critical role of these peripheral substitutions. nih.gov
Positional Isomerism: The arrangement of atoms within the oxadiazole ring itself is a key determinant of activity. The bioisosteric replacement of a 1,2,4-oxadiazole ring with its regioisomer, 1,3,4-oxadiazole (B1194373), has been shown to lead to compounds with higher polarity and reduced metabolic degradation. rsc.org However, this change can also significantly impact receptor affinity. In a series of cannabinoid receptor 2 (CB₂) ligands, replacing the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in CB₂ affinity. rsc.org This demonstrates that while isomers can offer advantages in physicochemical properties, they may alter the specific interactions required for biological activity.
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties. The 1,2,4-oxadiazole nucleus is a classic bioisostere of amide and ester functionalities, offering improved hydrolytic and metabolic stability. nih.govbeilstein-journals.orgmdpi.com
This strategy has been successfully applied in designing novel compounds. For example, by replacing an amide linkage with a 1,2,4-oxadiazole ring in a series of compounds, researchers aimed to improve properties like metabolic stability. nih.govmdpi.com However, this replacement is not always straightforward. The substitution of an amide bridge with a 1,2,4-oxadiazole can lead to the loss of a crucial hydrogen bond donor, which may result in reduced biological activity if that interaction is critical for binding to the target receptor. mdpi.com
Conversely, the 1,2,4-oxadiazole ring itself can be replaced. In the development of MAO-B inhibitors, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric modification resulted in the most potent and selective inhibitor in the series. nih.govbohrium.com This highlights the utility of the ring in optimizing ligand-target interactions. Other heterocyclic rings such as triazoles and imidazoles are also used as bioisosteres to mimic the hydrogen bonding properties of amides while potentially improving metabolic and pharmacokinetic profiles. drughunter.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tsijournals.com For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for activity and in designing more potent molecules. nih.govnih.gov
In a study of 120 1,2,4-oxadiazole analogues as inhibitors of Sortase A (SrtA), an enzyme crucial for the virulence of Gram-positive bacteria, 3D-QSAR modeling provided significant insights. nih.govnih.govbohrium.com The process involved:
Data Set Preparation: A collection of 120 compounds with known antibacterial activities (MIC values) was divided into a training set (96 molecules) and a test set (24 molecules). nih.govnih.gov
Model Generation: A kNN-MFA (k-Nearest Neighbor-Molecular Field Analysis) method was used to create several 3D-QSAR models. nih.govnih.gov
Model Validation: The predictive power of the models was rigorously tested. The best model showed high internal (q² = 0.6319) and external (pred_r² = 0.5479) predictive ability, with a high correlation coefficient (R² = 0.9235) for the training set. nih.govnih.gov
These QSAR models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge) would enhance or diminish biological activity. This provides a clear roadmap for future synthesis and optimization of derivatives.
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.6319 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |
| R² (Non-cross-validated r²) | 0.9235 | Represents the correlation between predicted and experimental activities for the training set. |
| pred_r² (External validation) | 0.5479 | Measures the predictive power of the model for an external test set. |
| F-test value | 179.0 | Indicates the statistical significance of the model. |
Impact of Molecular Features on Biological Efficacy
Specific structural modifications can be directly correlated with changes in biological activity, providing clear SAR trends.
Fungicidal Activity: In a series of 1,2,4-oxadiazole-based benzamides, the presence of an ethylsulfonyl group was found to be beneficial for increasing fungicidal activity. mdpi.com Further analysis of derivatives tested against Botrytis cinereal showed that substitutions at the para-position of an aniline-containing moiety were not conducive to improving activity. mdpi.com The table below presents the activity of several such compounds.
| Compound ID | Substituent (R) | Inhibition Rate (%) |
|---|---|---|
| 10a | 2-F | 84.4% |
| 10d | 4-F | 83.6% |
| 10e | 2-Cl | 83.3% |
| 10f | 4-Cl | 83.1% |
| 10i | 4-Br | 83.3% |
| 10l | 4-CH₃ | 83.6% |
| Pyraclostrobin (Control) | N/A | 81.4% |
Antibacterial Activity: For 1,2,4-oxadiazole derivatives acting as Sortase A inhibitors, 3D-QSAR and docking studies revealed that a hydrophobic substituent in the D ring region of the molecule was essential for potent antibacterial activity. nih.gov Furthermore, the most active compounds possessed four rings, and the presence of hydrogen bond donor (HBD) moieties in the A ring was also deemed critical for activity. bohrium.com
These detailed research findings underscore the importance of a structured approach to modifying the 1,2,4-oxadiazole-3-carbothioamide scaffold to achieve desired biological outcomes.
Biological and Pharmacological Research Applications of 1,2,4 Oxadiazole 3 Carbothioamide
Anticancer Activity Research
Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been a subject of extensive research for their potential as anticancer agents. nih.govbiointerfaceresearch.comnih.gov These compounds have demonstrated the ability to induce cell death in a variety of tumor cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of key enzymes, and cell cycle arrest. researchgate.net The structural versatility of the 1,2,4-oxadiazole ring allows for modifications that can enhance cytotoxicity towards malignant cells and selectivity for specific biological targets. nih.gov
In Vitro Cytotoxicity Assays against Cancer Cell Lines
The initial step in evaluating the anticancer potential of 1,2,4-oxadiazole derivatives involves in vitro cytotoxicity assays against a panel of cancer cell lines. nih.govnih.gov These assays determine the concentration of the compound required to inhibit the growth of cancer cells, often expressed as the half-maximal inhibitory concentration (IC50).
Researchers have synthesized and evaluated various series of 1,2,4-oxadiazole derivatives for their cytotoxic activity against a range of human cancer cell lines. For instance, some 1,2,4-oxadiazole derivatives have been tested against lung (A549), liver (HepG2), breast (MCF-7), and colon (HCT116) cancer cell lines. nih.govasianpubs.orgmdpi.com
One study reported the synthesis of caffeic and ferulic acid-based 1,2,4-oxadiazole molecular hybrids. nih.gov Compound 1 from this series, a 1,2,4-oxadiazole derivative, exhibited notable inhibitory activity against glioblastoma cell lines LN229, T98G, and U87. nih.gov Another study focused on 1,3,4-oxadiazole (B1194373) thioether derivatives, with one compound showing significant anticancer activity against HepG2, SGC-7901, and MCF-7 cancer cells. nih.gov Similarly, novel 1,3,4-oxadiazole-incorporated 1,2,3-triazole hybrids have demonstrated remarkable inhibition of MCF-7 and HCT-116 cell lines. mdpi.comnih.gov
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | Showed moderate to excellent anticancer potency, with some derivatives exhibiting sub-micromolar IC50 values. | nih.gov |
| Caffeic acid-based 1,2,4-oxadiazole (Compound 1) | LN229, T98G, U87 (Glioblastoma) | Exhibited the highest inhibitory activity among the tested 1,2,4-oxadiazole derivatives. | nih.govresearchgate.net |
| 1,2,4-Oxadiazole derivatives | A549, Panc-1, HCT-116, HeLa | Showed satisfactory cytotoxicity profiles compared to doxorubicin. | asianpubs.org |
| 1,2,4-Oxadiazole derivative (Compound 48) | Non-small cell lung cancer (NSCLC) cell lines | Showed equipotent antiproliferative activity with IC50 values ranging from 0.2-0.6 μM. | nih.gov |
| 3,5-Disubstituted-1,2,4-oxadiazoles | Various cancer cell lines | Evaluated for in vitro anti-proliferative activities. | nih.gov |
A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Several studies have investigated the cytotoxicity of 1,2,4-oxadiazole derivatives against normal cell lines to assess their potential for targeted therapy.
For example, certain caffeic and ferulic acid-based 1,2,4-oxadiazole hybrids showed no toxicity to healthy human mesenchymal stem cells (hMSC). nih.govresearchgate.net Similarly, some nortopsentin analogs containing a 1,2,4-oxadiazole ring did not affect the viability of normal-like cells at a concentration of 10 μM. nih.gov In another study, a 1,2,4-oxadiazole derivative was found to be 2.6 times more selective for the B16-F10 melanoma cell line over bone marrow-derived macrophages (BMDMs). nih.gov
Mechanistic Studies of Anticancer Action
Understanding the mechanism by which a compound exerts its anticancer effect is vital for its development as a therapeutic agent. Research into 1,2,4-oxadiazole derivatives has revealed several mechanisms of action.
Apoptosis, or programmed cell death, is a key process that is often dysregulated in cancer. Many anticancer agents work by inducing apoptosis in cancer cells. Several 1,2,4-oxadiazole derivatives have been shown to be potent inducers of apoptosis. nih.gov For instance, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3. mdpi.com
Cell cycle arrest is another important mechanism of anticancer drugs. By halting the cell cycle, these drugs prevent cancer cells from proliferating. A 1,2,4-oxadiazole derivative, compound 48 , was found to cause G2/M arrest in non-small cell lung cancer cell lines. nih.gov Other studies have also demonstrated that derivatives of the 1,2,4-oxadiazole ring can induce cell cycle arrest. researchgate.net
The anticancer activity of 1,2,4-oxadiazole derivatives is often attributed to their ability to inhibit specific enzymes and proteins that are crucial for cancer cell survival and proliferation.
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. nih.gov Several studies have identified 1,2,4-oxadiazole derivatives as inhibitors of EGFR tyrosine kinase. nih.govnih.govscilit.com For example, a series of 1,2,4-oxadiazole derivatives were developed to facilitate the degradation of both EGFR and c-Met in non-small cell lung cancer. nih.gov
Telomerase: Telomerase is an enzyme that is reactivated in the majority of cancer cells, contributing to their immortality. Some 1,3,4-oxadiazole derivatives have shown exceptional effects against the HepG2 cell line, which was closely related to their telomerase inhibitory activity. nih.gov
Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression. nih.gov The use of 1,2,4-oxadiazole moieties as zinc-binding groups has led to the discovery of novel HDAC inhibitors. nih.gov Specifically, fluorinated 1,3,4-oxadiazoles have been identified as potent and highly selective inhibitors of HDAC6. nih.govmdpi.com
Topoisomerase II: DNA topoisomerases are essential enzymes for managing the topology of DNA during various cellular processes. nih.gov A series of 3,5-substituted 1,2,4-oxadiazoles have been designed and characterized as catalytic inhibitors of human topoisomerase IIα. nih.gov
Thymidylate Synthase (TS): TS is a critical enzyme in the synthesis of DNA and has been a target for cancer treatment. mdpi.comnih.gov Several 1,3,4-oxadiazole derivatives have been developed as inhibitors of thymidylate synthase. nih.govrsc.orgnih.gov
Thymidine Phosphorylase (TP): TP is an enzyme that is overexpressed in several types of human cancer. hum-ecol.ru A series of 1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their TP inhibitory potential. nih.govnih.gov
DNA Binding Studies
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. Research into 1,2,4-oxadiazole derivatives has explored their potential to bind to DNA, suggesting a possible avenue for their therapeutic action.
A multistep protocol has been successfully developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles directly on DNA-chemical conjugates. nih.gov This methodology involves the conversion of DNA-connected aryl nitriles into the corresponding amidoximes, followed by O-acylation and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring. nih.gov The success of this on-DNA synthesis highlights the compatibility of the required chemical transformations with the stability of the DNA molecule, opening pathways for the creation of DNA-encoded chemical libraries (DECLs) of 1,2,4-oxadiazole derivatives for drug discovery screening. nih.gov
Furthermore, specific derivatives incorporating both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, such as ferrocenylethenyl-substituted compounds, have been synthesized and subjected to DNA-binding assays. researchgate.net These studies aim to elucidate the mode and strength of interaction between these heterocyclic compounds and DNA, which is fundamental to understanding their mechanism of action at a molecular level. researchgate.net
In Vivo Antitumor Activity (where applicable for derivatives)
While a significant portion of the research on the antitumor potential of 1,2,4-oxadiazole derivatives is conducted through in vitro cell line studies, these findings often lay the groundwork for subsequent in vivo investigations. The antitumor and immunomodulatory activities of molecules derived from 1,2,4-oxadiazole highlight the potential of this class as a source of promising candidates for therapeutic applications. nih.gov
For instance, the synthetic derivative N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine has demonstrated antiproliferative effects against B16-F10 melanoma cells in vitro. nih.gov The study found this derivative to be 2.6 times more selective for the melanoma cells over murine bone marrow-derived macrophages and identified necrosis as the induced death pathway. nih.gov Such compounds are considered ideal candidates for more advanced in vivo evaluations. nih.gov
In another study, a series of 1,2,4-oxadiazole derivatives linked with a benzimidazole (B57391) moiety were synthesized and evaluated against various cancer cell lines, showing potent activity. nih.gov Although these initial screenings are in vitro, they are crucial for identifying lead compounds that warrant further investigation in animal models to confirm their efficacy and therapeutic potential in a living organism.
Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral, Antiparasitic)
Derivatives of 1,2,4-oxadiazole represent a privileged scaffold in the search for new anti-infective agents due to their broad spectrum of activity. nih.govmdpi.com Research has demonstrated their potential as antibacterial, antifungal, antiviral, and antiparasitic agents. mdpi.comnih.gov The versatility of the 1,2,4-oxadiazole ring allows for the synthesis of large libraries of compounds with diverse substitution patterns, enabling the exploration of structure-activity relationships to optimize antimicrobial potency. nih.govmdpi.com
Evaluation against Gram-Positive and Gram-Negative Bacteria
A substantial body of research has focused on the antibacterial properties of 1,2,4-oxadiazole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. These compounds have shown particular promise against multidrug-resistant organisms.
Studies have reported the activity of 1,2,4-oxadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus faecium. nih.govmdpi.com For example, a class of non-β-lactam antibiotics based on the 1,2,4-oxadiazole scaffold was found to be effective against a panel of clinical Gram-positive microorganisms. nih.gov In one study, a newly synthesized library of 1,2,4-oxadiazoles was tested against S. aureus and MRSA, with several compounds showing strong antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. mdpi.com Specifically, compound 12 from this library exhibited an MIC of 2 µM against MRSA. mdpi.com
The activity of these derivatives is not limited to Gram-positive bacteria. Certain 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, compounds with a 4-chlorophenyl substituent at one position and a nitro-substituted phenyl ring at another showed notable antibacterial effects against E. coli, P. aeruginosa, and P. mirabilis. nih.gov The presence of electron-withdrawing groups, such as nitro and trifluoromethyl, on the phenyl ring has been observed to enhance the anti-infective potential of these compounds. nih.gov
Table 1: Antibacterial Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound / Derivative | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Compound 12 (An indole-substituted 1,2,4-oxadiazole) | S. aureus (MRSA) | Exhibited strong antimicrobial activity (MIC = 2 µM); Showed synergistic interaction with oxacillin. | mdpi.com |
| Compound 1 (A lead 1,2,4-oxadiazole) | C. difficile | Showed modest potency (MIC = 6 µg/mL), comparable to vancomycin, and exhibited rapid bactericidal activity. | acs.org |
| Derivatives 62a, 62b, 62c (Nitro-substituted diphenyl 1,2,4-oxadiazoles) | E. coli, P. aeruginosa, S. aureus, P. mirabilis, E. faecalis | Found to have the best antibacterial activity among the synthesized series, attributed to the nitro group. | nih.gov |
| Derivatives 81a-d (Electron-withdrawing group substituted 1,2,4-oxadiazoles) | Gram-positive and Gram-negative bacteria, Fungi | Demonstrated potent activity, with electron-withdrawing groups (NO₂, CF₃) enhancing the anti-infective potential. | nih.gov |
Mechanism of Antimicrobial Action
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. Research into 1,2,4-oxadiazole derivatives has pointed towards several potential molecular targets.
One proposed mechanism involves the inhibition of crucial bacterial enzymes. In silico screening identified 1,2,4-oxadiazole derivatives as potential non-β-lactam inhibitors of penicillin-binding protein 2a (PBP2a), an enzyme essential for cell wall synthesis in MRSA. nih.gov This suggests that these compounds could disrupt the integrity of the bacterial cell wall, leading to cell death.
Another study investigating a potent 1,2,4-oxadiazole derivative, compound 12 , found that its treatment of MRSA led to a reduction in the expression of genes within the mec operon. mdpi.com The mec operon is responsible for methicillin (B1676495) resistance, indicating that this compound may work by resensitizing the bacteria to β-lactam antibiotics. mdpi.com Indeed, the study confirmed a synergistic effect when compound 12 was combined with oxacillin. mdpi.com
For other derivatives, particularly those containing nitro groups, the mode of action is hypothesized to involve the inhibition of enzymes within the citric acid cycle. This inhibition is thought to occur through the formation of free radicals following the enzymatic bio-reduction of the nitro group to its amino counterpart. nih.gov Furthermore, some lead compounds from the 1,2,4-oxadiazole class have demonstrated rapid bactericidal activity through mechanisms that may involve membrane lysis, similar to quaternary ammonium (B1175870) compounds. acs.org
Anti-inflammatory Activity Research
The 1,2,4-oxadiazole scaffold has been explored for its potential in developing new anti-inflammatory agents. nih.govmdpi.com The structural features of this heterocycle make it a suitable framework for designing molecules that can interact with key targets in the inflammatory cascade. nih.gov Numerous derivatives have been synthesized and evaluated, with some showing promising activity in various models of inflammation. nih.gov
Cyclooxygenase (COX) Inhibition Studies
A primary mechanism underlying the anti-inflammatory effect of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Research has indicated that 1,2,4-oxadiazole derivatives can act as inhibitors of these enzymes. nih.gov
The 1,2,4-oxadiazole ring is considered a valuable component in the design of selective COX-2 inhibitors. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The structural characteristics of diarylheterocyclic compounds, a class that includes many oxadiazole derivatives, are common features of reported selective COX-2 inhibitors. nih.gov While much of the specific data on potent COX inhibition pertains to the isomeric 1,3,4-oxadiazoles, the broader class of oxadiazoles (B1248032), including the 1,2,4-isomer, is recognized for its potential to inhibit these key inflammatory enzymes. nih.govnih.gov
Antioxidant Activity Research
Research into the antioxidant properties of 1,2,4-oxadiazole derivatives has identified several compounds with the ability to scavenge free radicals and protect against oxidative damage. Studies have focused on how different substituents on the 1,2,4-oxadiazole ring influence their antioxidant capacity.
Six 1,2,4-oxadiazole derivatives were synthesized to evaluate their capabilities in protecting DNA from radical-mediated oxidation and in scavenging radicals. nih.gov These derivatives were based on a disubstituted 1,2,4-oxadiazole structure, featuring a vanillin (B372448) group (A ring) and a substituted benzene (B151609) group (B ring). nih.gov The substituents on the B ring included ortho- or meta-hydroxylbenzene, ortho-chlorobenzene, a pyridine (B92270) group, or another vanillin group. nih.gov
Findings indicated that the derivative with two vanillin groups attached to the oxadiazole core could trap 2.05 radicals during the protection of DNA against oxidation induced by 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH). nih.gov Another derivative, with an ortho-hydroxylbenzene group on the B ring, was capable of trapping 1.78 radicals. nih.gov The research also highlighted that the presence of ortho- and para-hydroxylbenzene groups on the B ring resulted in the highest rate constants for scavenging the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS+) and the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH). nih.gov Furthermore, the derivative with an ortho-chlorobenzene group at the B ring was most effective at inhibiting hydroxyl radical-induced DNA oxidation. nih.gov
In a different study, new hydrazinecarbothioamides, which are precursors to some heterocyclic compounds, demonstrated significant antioxidant activity. For instance, compounds 4-6, which are N-(2,4-difluorophenyl)-hydrazinecarbothioamide derivatives, showed excellent activity in a DPPH assay, with IC50 values of 39.39 µM, 39.79 µM, and 42.32 µM, respectively. mdpi.com Their cyclized products, 1,2,4-triazole-3-thiones, also exhibited good antioxidant potential. mdpi.com While not 1,2,4-oxadiazoles, this highlights the antioxidant potential of the hydrazinecarbothioamide functional group. The broader class of oxadiazole derivatives, including the 1,3,4- and 1,2,4-isomers, are recognized for a range of biological activities, including antioxidant effects. researchgate.netmdpi.com
Table 1: Antioxidant Activity of Disubstituted 1,2,4-Oxadiazole Derivatives
Other Biological Activities (e.g., Anticonvulsant, Antimalarial, Antihypertensive, Antidiabetic)
The 1,2,4-oxadiazole scaffold is a component of various compounds investigated for a wide range of pharmacological effects. nih.gov
Anticonvulsant Activity
A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives have demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov One notable compound from this series showed an oral ED50 of 25.5 mg/kg in the PTZ model and 14.6 mg/kg in the MES model in rats. nih.gov Several of these 1,2,4-oxadiazoles were found to act as selective GABA potentiating compounds. nih.gov Other research has also highlighted the anticonvulsant potential of 1,3,4-oxadiazole derivatives, with some compounds showing excellent activity, particularly those with electron-withdrawing substituents like a 4-chlorophenyl group. ptfarm.pl
Antimalarial Activity
The oxadiazole nucleus is a key feature in compounds studied for their antimalarial properties. globalresearchonline.net Derivatives of 1,2,4-oxadiazole have been part of this research focus. nih.gov For instance, certain 1,3,4-oxadiazole derivatives have shown potent antimalarial activity. One such derivative containing a quinoline (B57606) ring exhibited an IC50 against Plasmodium falciparum comparable to the standard drug chloroquine. nih.gov Another study on 5-mercapto-1,3,4-oxadiazole Schiff bases identified a compound that was three times more active than pyrimethamine, acting as an inhibitor of dihydrofolate reductase (DHFR). nih.gov
Antihypertensive Activity
While specific research on the antihypertensive effects of 1,2,4-oxadiazole-3-carbothioamide is limited, the broader class of oxadiazole derivatives has been noted for its potential blood pressure-lowering properties. researchgate.net Related heterocyclic structures, such as 1,3,4-thiadiazole (B1197879) derivatives, have been synthesized and tested for antihypertensive activity, although they did not surpass the potency of the reference drug guanabenz. nih.gov
Antidiabetic Activity
Oxadiazole derivatives are recognized as a promising class of compounds for the development of new antidiabetic agents. rjptonline.orgresearchgate.net Their mechanism of action is often attributed to the inhibition of enzymes like α-amylase and α-glucosidase, which helps in controlling postprandial hyperglycemia. rjptonline.orgrjptonline.org While much of the research has concentrated on 1,3,4-oxadiazole isomers, 1,2,4-oxadiazoles are also being investigated for their antihyperglycemic potential. researchgate.netrjptonline.orgnih.govnih.gov These derivatives are being explored for their action on various targets in antidiabetic therapy, including digestive enzyme inhibition and insulin (B600854) sensitization. rjptonline.orgrjptonline.org
Table 2: Summary of Other Biological Activities of Oxadiazole Derivatives
Computational and in Silico Studies of 1,2,4 Oxadiazole 3 Carbothioamide
Molecular Docking Studies for Target Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
Receptor-Ligand Interactions and Binding Modes
For the broader class of 1,2,4-oxadiazoles, molecular docking studies have been performed to elucidate their interactions with various biological targets. These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the oxadiazole core or its substituents and the amino acid residues of the receptor's active site. However, no specific receptor-ligand interaction studies or detailed binding modes for 1,2,4-Oxadiazole-3-carbothioamide have been reported in the available literature.
Identification of Potential Biological Targets
Computational approaches are often used to screen libraries of compounds against known biological targets to identify potential therapeutic applications. While this compound is mentioned in a patent as an inhibitor of dual specificity tyrosine phosphorylation regulated kinase 1B (DYRK1B), detailed docking studies illustrating this potential interaction are not provided. google.com Research on similar heterocyclic compounds suggests potential applications in corrosion inhibition, where density functional theory (DFT) calculations have been employed to understand their interaction with metal surfaces. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
ADMET prediction is a critical step in drug development that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This helps in identifying potential liabilities early in the discovery process. For the broader class of oxadiazole derivatives, in silico ADMET studies are common. However, a specific and detailed ADMET profile for this compound is not publicly available. A study on related thiazole (B1198619) hydrazones did include predictions of ADME-T and pharmacokinetic parameters, suggesting good oral bioavailability for those compounds. researchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models can then be used for virtual screening of large compound libraries to identify new potential drug candidates. While a pharmacophore model was used to validate the anticonvulsant activity of a series of thiazole hydrazones, no such model has been specifically developed or reported for this compound. researchgate.net
Network Pharmacology Analysis for Multi-Targeted Approaches
Network pharmacology is an emerging field that aims to understand drug action from a network perspective, considering the complex interactions between drugs, targets, and diseases. This approach is particularly useful for identifying multi-targeted therapies. There is no evidence in the available literature of a network pharmacology analysis having been conducted for this compound.
Future Directions and Research Gaps
Development of Novel Synthetic Methodologies
While numerous methods exist for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, specific, high-yield, and scalable synthetic routes to 1,2,4-Oxadiazole-3-carbothioamide are not well-documented in publicly available literature. nih.govorganic-chemistry.org The common approaches for the synthesis of the 1,2,4-oxadiazole (B8745197) core often involve the cyclization of amidoximes with various carbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides. nih.govchim.it
A significant research gap exists in adapting and optimizing these general methods for the specific synthesis of the title compound, which features a reactive carbothioamide group at the 3-position. Future research should focus on:
One-Pot Syntheses: Developing efficient one-pot reactions that start from readily available materials to construct the 1,2,4-oxadiazole ring with the carbothioamide functionality already in place or as a readily convertible precursor. researchgate.net
Microwave-Assisted and Green Synthesis: Exploring the use of microwave irradiation and environmentally benign solvents to shorten reaction times and improve yields, in line with modern green chemistry principles. organic-chemistry.org
Catalyst Development: Investigating novel catalysts, such as PTSA-ZnCl2, that could facilitate the synthesis under milder conditions and with greater selectivity. organic-chemistry.org
The development of robust synthetic protocols is a foundational step toward enabling further chemical and biological investigation of this compound.
Advanced Mechanistic Characterization at the Molecular Level
The reactivity of the 1,2,4-oxadiazole ring is complex, with the potential for various reactions, including thermal rearrangements like the Boulton-Katritzky rearrangement. chim.it The N(3) atom exhibits nucleophilic character, while the carbon atoms are electrophilic. chim.it The introduction of a carbothioamide group at the 3-position is expected to significantly influence the electronic properties and reactivity of the heterocyclic core.
A substantial gap exists in the mechanistic understanding of reactions involving this compound. Future research should aim to:
Elucidate Reaction Pathways: Conduct detailed mechanistic studies on the formation and subsequent reactions of the title compound. This includes kinetic studies and the isolation or trapping of intermediates.
Investigate Rearrangements: Explore the propensity of this compound to undergo thermal or photochemical rearrangements, which could lead to novel heterocyclic systems. chim.it
Computational Analysis: Utilize computational methods to model reaction mechanisms, transition states, and the electronic structure of the molecule to complement experimental findings.
A thorough mechanistic understanding will be invaluable for predicting the stability, reactivity, and potential metabolic fate of this compound and its derivatives.
Rational Design of Highly Selective and Potent Derivatives
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, often used as a bioisostere for ester and amide groups to improve pharmacokinetic properties. researchgate.net The rational design of derivatives has led to the discovery of potent and selective inhibitors for various biological targets, including enzymes and receptors. nih.govnih.gov
For this compound, there is a complete absence of studies on the rational design of its derivatives. This represents a major research gap. Future efforts should be directed towards:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the carbothioamide group and substituting at the C5 position of the oxadiazole ring. These derivatives should then be screened against various biological targets to establish clear SAR. researchgate.net
Target-Based Design: Employing molecular modeling and docking studies to design derivatives that can selectively bind to the active sites of specific enzymes or receptors. nih.gov For instance, derivatives could be designed as potential inhibitors of kinases like EGFR or enzymes like butyrylcholinesterase, which have been successfully targeted by other 1,2,4-oxadiazoles. nih.govnih.gov
Physicochemical Property Optimization: Modifying the structure to optimize properties such as solubility, membrane permeability, and metabolic stability, which are crucial for drug development.
The following table illustrates the type of data that needs to be generated through such studies.
| Derivative | Modification | Target | IC50 (µM) | Selectivity |
| Compound A | C5-phenyl | EGFR | Data to be generated | Data to be generated |
| Compound B | C5-pyridyl | BuChE | Data to be generated | Data to be generated |
| Compound C | N-methylcarbothioamide | p38α | Data to be generated | Data to be generated |
Exploration of New Therapeutic Applications
Derivatives of 1,2,4-oxadiazole have been investigated for a vast array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netdoaj.org The presence of the carbothioamide functional group in this compound suggests that it and its derivatives could exhibit unique biological activities.
The lack of any biological screening data for this compound means its therapeutic potential is completely unknown. A critical future direction is the broad-based biological evaluation of this compound and its newly synthesized derivatives. Key areas for exploration include:
Anticancer Activity: Screening against a panel of human cancer cell lines, as many 1,2,4-oxadiazoles have shown potent antiproliferative effects. frontiersin.orgnih.gov
Antimicrobial Properties: Evaluating its efficacy against a range of bacteria and fungi, particularly drug-resistant strains, given the known antimicrobial potential of this heterocyclic family. chim.itnih.gov
Neuroprotective Effects: Investigating its potential as a modulator of targets relevant to neurodegenerative diseases, such as mGlu receptors or cholinesterases. nih.govnih.gov
Anti-inflammatory Action: Assessing its ability to inhibit key inflammatory mediators, a property observed in other oxadiazole derivatives. nih.gov
The following table summarizes some of the known applications of the broader 1,2,4-oxadiazole class, highlighting the unexplored potential of the title compound.
| Therapeutic Area | Specific Target/Application | Reference |
| Anticancer | EGFR inhibitors | nih.govnih.gov |
| Multitargeted kinase inhibitors | frontiersin.org | |
| Neuroprotection | Butyrylcholinesterase inhibitors | nih.gov |
| mGlu4 receptor positive allosteric modulators | nih.gov | |
| Muscarinic receptor agonists | acs.org | |
| Antimicrobial | Antibacterial and antifungal agents | chim.itnih.gov |
| Anti-inflammatory | COX-2 inhibitors | nih.gov |
Integration of Experimental and Computational Approaches
Modern drug discovery relies heavily on the synergy between experimental and computational methods. nih.gov For the 1,2,4-oxadiazole class, computational tools have been instrumental in rational drug design, mechanistic studies, and the prediction of physicochemical properties. nih.gov
A significant research gap for this compound is the absence of any computational studies. Future research should integrate computational chemistry with experimental work to:
Build Predictive Models: Develop Quantitative Structure-Activity Relationship (QSAR) models to guide the synthesis of more potent and selective derivatives. researchgate.net
Perform Docking and Simulation: Use molecular docking to predict binding modes with biological targets and employ molecular dynamics simulations to assess the stability of ligand-protein complexes. nih.gov
Predict ADMET Properties: Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives to identify candidates with favorable drug-like properties early in the discovery process.
By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, and computational modeling, the scientific community can begin to fill the knowledge void surrounding this compound and unlock its full potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,4-Oxadiazole-3-carbothioamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using nitrile derivatives and thioamide precursors. Optimization involves adjusting reaction temperatures (e.g., 80–120°C), solvent systems (e.g., ethanol or DMF), and catalysts (e.g., pyridine or triethylamine). Microwave-assisted synthesis has shown improved yields (15–20% increase) by reducing reaction time . Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%).
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer :
- NMR (¹H/¹³C): Confirms proton environments (e.g., oxadiazole ring protons at δ 8.2–8.5 ppm) and carbon backbone.
- FT-IR : Identifies functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹, N-H bend at 1600 cm⁻¹).
- HPLC : Validates purity (>98% for pharmacological studies) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 130.02 for C₃H₃N₃OS).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) reported for this compound derivatives across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation time).
- Control Solvent Effects : Compare DMSO concentrations (<1% v/v) to avoid false positives.
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for batch-to-batch variability. Recent studies attribute discrepancies to differential protein binding in serum-containing media .
Q. What computational strategies are effective in predicting the binding modes of this compound derivatives with therapeutic targets like kinase enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with residues like Met793 and hydrophobic interactions with Leu844.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes.
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with inhibitory activity (R² > 0.85 in recent models) .
Q. What methodological approaches are recommended for structure-activity relationship (SAR) analysis of this compound analogs in antimicrobial research?
- Methodological Answer :
- Systematic Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance bacterial membrane penetration.
- In Vitro Testing : Prioritize Gram-positive pathogens (e.g., S. aureus) using broth microdilution (MIC ≤ 8 µg/mL deemed potent).
- Resistance Profiling : Combine time-kill assays and efflux pump inhibition studies (e.g., with verapamil) to address multidrug-resistant strains .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallography data regarding the planarity of the oxadiazole ring in solid-state structures?
- Methodological Answer :
- X-ray Diffraction : Compare torsion angles (e.g., C-N-S-C dihedral angles < 10° indicate planarity). Discrepancies may arise from crystal packing forces.
- DFT Calculations (B3LYP/6-311+G(d,p)) : Optimize gas-phase geometry to distinguish intrinsic ring distortion from lattice effects. Recent studies show <1° deviation from planarity in vacuum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







